DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate
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Overview
Description
DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their applications in medicine, particularly as sedatives and anxiolytics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate typically involves a multi-step process. One common method includes the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is carried out under conditions that align with green chemistry protocols, ensuring minimal environmental impact.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones
- Fumaric esters
- Other benzodiazepine derivatives
Uniqueness
DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate stands out due to its unique tert-butyl and chloro substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H27ClN2O4 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
ditert-butyl 7-chloro-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H27ClN2O4/c1-18(2,3)25-16(23)21-9-10-22(17(24)26-19(4,5)6)15-8-7-14(20)11-13(15)12-21/h7-8,11H,9-10,12H2,1-6H3 |
InChI Key |
BESSGDYWEYAQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=C(C=C2)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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